2-Methoxyphenyl isothiocyanate

Alzheimer's disease Acetylcholinesterase inhibitor Neurodegeneration

2-Methoxyphenyl isothiocyanate (o-methoxyphenyl isothiocyanate) is an aryl isothiocyanate bearing a methoxy substituent at the ortho position of the phenyl ring. It is a clear light yellow liquid with molecular formula C8H7NOS and a molecular weight of 165.21 g/mol.

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
CAS No. 3288-04-8
Cat. No. B048304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyphenyl isothiocyanate
CAS3288-04-8
SynonymsO-Methoxyphenyl Ester Isothiocyanic Acid;  1-Isothiocyanato-2-(methyloxy)benzene;  1-Isothiocyanato-2-methoxybenzene;  2-Methoxyphenyl Isothiocyanate;  o-Anisyl Isothiocyanate
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N=C=S
InChIInChI=1S/C8H7NOS/c1-10-8-5-3-2-4-7(8)9-6-11/h2-5H,1H3
InChIKeyQKAOOWJWWKWWOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyphenyl Isothiocyanate (CAS 3288-04-8) – A Regioisomerically Distinct Aryl Isothiocyanate for Targeted Research and Procurement


2-Methoxyphenyl isothiocyanate (o-methoxyphenyl isothiocyanate) is an aryl isothiocyanate bearing a methoxy substituent at the ortho position of the phenyl ring. It is a clear light yellow liquid with molecular formula C8H7NOS and a molecular weight of 165.21 g/mol [1]. The compound serves as a versatile building block in organic synthesis, particularly for constructing thiourea and thioamide derivatives [1], and has been evaluated across multiple biological targets including cholinesterase enzymes, free radical scavenging systems, insect vectors, and plant–insect interactions.

Why Aryl Isothiocyanate Substitution Pattern Determines Biological Outcome – Implications for Sourcing 2-Methoxyphenyl Isothiocyanate


Aryl isothiocyanates with identical molecular formulas but different methoxy ring positions (ortho, meta, para) display sharply divergent biological profiles, as demonstrated by systematic head-to-head comparisons. 2-Methoxyphenyl ITC is not interchangeable with its 3- or 4-methoxy isomers: it is the most potent acetylcholinesterase inhibitor in the methoxyphenyl series [1], yet it consistently exhibits the weakest antioxidant activity across DPPH and ORAC assays [1]. Even its insect behavior effects diverge – it outperforms the field-standard allyl isothiocyanate as a cabbage root fly attractant [2], while being among the least toxic ortho-substituted analogs to mosquito larvae [3]. These regioisomer-dependent functional differences demand precise specification during procurement and experimental design.

Quantitative Comparator Evidence for 2-Methoxyphenyl Isothiocyanate (CAS 3288-04-8) Versus Closest Analogs


Acetylcholinesterase Inhibition: 2-Methoxy Isomer Outperforms 3- and 4-Methoxy Analogs with IC50 of 0.57 mM

Among 11 isothiocyanates tested, 2-methoxyphenyl ITC demonstrated the best inhibition on acetylcholinesterase (AChE) with an IC50 of 0.57 mM, outperforming the 4-methoxy isomer which showed only 30.4% AChE inhibition rate. In contrast, 3-methoxyphenyl ITC preferentially inhibited butyrylcholinesterase (BuChE) with 49.2% inhibition at 1.14 mM [1]. This represents a regioisomer-dependent target selectivity within the same molecular scaffold.

Alzheimer's disease Acetylcholinesterase inhibitor Neurodegeneration

DPPH Radical Scavenging: 2-Methoxyphenyl ITC Exhibits 3.4-Fold Weaker Activity Than the 3-Methoxy Isomer

In DPPH radical scavenging assay, 2-methoxyphenyl ITC (compound 7) displayed an IC50 of 3.90 mM, the weakest among all methoxyphenyl ITCs tested. By comparison, the 3-methoxy isomer (compound 8) showed an IC50 of 1.16 mM, the 4-methoxy isomer (compound 6) 1.25 mM, and unsubstituted phenyl ITC 1.08 mM [1]. The ortho-methoxy substitution thus reduces free radical scavenging ability by approximately 3.4-fold relative to the meta isomer.

Oxidative stress Free radical scavenging Antioxidant screening

ORAC Peroxyl Radical Scavenging: 2-Methoxy Regioisomer Ranks Lowest Among Methoxyphenyl ITCs

Using the ORAC assay at a final concentration of 1.56 µM, the rank order of peroxyl radical scavenging activity among methoxyphenyl ITCs was 3-methoxy > 4-methoxy > 2-methoxy, with the 2-methoxy isomer displaying the lowest activity of the series [1]. This finding is consistent across two mechanistically distinct antioxidant assays (DPPH and ORAC), reinforcing the conclusion that ortho-methoxy substitution attenuates radical scavenging capability.

ORAC assay Peroxyl radical Chain-breaking antioxidant

Mosquito Larvicidal Activity: Ortho-Substituted 2-Methoxyphenyl ITC Is Least Toxic Among Positional Isomers

In a comparative evaluation of substituted aryl isothiocyanates against fourth-instar Aedes aegypti larvae, compounds bearing para-substituents were the most toxic, while ortho-substituted compounds (including 2-methoxyphenyl ITC) were the least toxic. Larval LC50 values ranged from 1.5 to 4.0 ppm for the tested series, with ortho-substituted analogs falling at the higher (less toxic) end of this range [1]. This structure-activity relationship highlights the critical influence of methoxy position on insecticidal potency.

Aedes aegypti Larvicide Vector control

Cabbage Root Fly Attractant: 2-Methoxyphenyl ITC Outperforms Allyl Isothiocyanate Standard

In laboratory behavioral assays testing 30 isothiocyanates as attractants for cabbage root fly (Delia brassicae) larvae, 2-methoxyphenyl isothiocyanate was more attractive than allyl isothiocyanate, the compound currently employed in field traps. Five naturally occurring isothiocyanates were at least as attractive as allyl ITC, but 2-methoxyphenyl ITC was among the two synthetic compounds (along with tert-butyl ITC) that exceeded the performance of the field standard [1].

Delia brassicae Semiochemical Integrated pest management

High-Value Application Scenarios for 2-Methoxyphenyl Isothiocyanate Based on Comparative Evidence


Alzheimer's Disease Drug Discovery – Selective Acetylcholinesterase Inhibitor Screening

2-Methoxyphenyl ITC is the most potent AChE inhibitor (IC50 0.57 mM) among methoxyphenyl ITC regioisomers [1]. Researchers developing cholinesterase-targeted therapeutics for Alzheimer's disease should select this compound over 3-methoxy or 4-methoxy analogs when AChE selectivity is required. The distinct enzymatic target preference of the meta isomer (BuChE) further supports compound-specific procurement based on target indication.

Oxidative Stress Mechanistic Studies – Low-Antioxidant Isothiocyanate Control Compound

With DPPH IC50 of 3.90 mM (3.4-fold weaker than 3-methoxy ITC) and the lowest ORAC ranking among methoxyphenyl ITCs [1], 2-methoxyphenyl ITC serves as an ideal low-antioxidant ITC scaffold. It is suitable for experimental designs where intrinsic radical scavenging activity must be minimized to attribute observed effects to other pharmacological mechanisms.

Mosquito Vector Control – Positional Isomer SAR Reference Compound

In larvicidal screening against Aedes aegypti, 2-methoxyphenyl ITC belongs to the least toxic ortho-substituted group, while para-substituted analogs exhibit the highest toxicity [2]. This compound is valuable as a defined ortho-substituted reference standard in structure-activity relationship studies aimed at optimizing aryl isothiocyanate insecticides.

Agricultural Semiochemical Development – Cabbage Root Fly Attractant Formulation

2-Methoxyphenyl ITC attracted Delia brassicae larvae more effectively than the current field-standard allyl isothiocyanate [3]. Agricultural entomology groups developing improved monitoring traps or attract-and-kill strategies for cabbage root fly should evaluate this synthetic ITC as a replacement or supplement to existing lures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxyphenyl isothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.